N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
N-[(2Z)-3-(3-Chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone (5,5-dioxido) and substituted aryl groups. The 3-chloro-4-fluorophenyl moiety and the 2-phenylacetamide side chain contribute to its structural complexity, likely influencing its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C19H16ClFN2O3S2 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C19H16ClFN2O3S2/c20-14-9-13(6-7-15(14)21)23-16-10-28(25,26)11-17(16)27-19(23)22-18(24)8-12-4-2-1-3-5-12/h1-7,9,16-17H,8,10-11H2 |
InChI Key |
ZFVGUCVRBQWITA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogenated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with thiazole- and thienothiazole-derived pharmacophores. Key comparisons include:
Key Observations :
- Sulfone vs. Sulfide : The sulfone group in the target compound enhances polarity and metabolic stability compared to sulfide-containing analogs (e.g., thioacetamides in ).
- Aryl Substitution : The 3-chloro-4-fluorophenyl group introduces steric and electronic effects distinct from simpler phenyl or alkyl substituents in related thiazoles .
NMR Profiling and Chemical Shift Analysis
Evidence from NMR studies (Table 2 in ) highlights that structural analogs (e.g., compounds 1 and 7) exhibit nearly identical chemical shifts except in regions corresponding to substituent positions (e.g., regions A: 39–44 ppm, B: 29–36 ppm). This suggests that:
- The core thienothiazole framework maintains a consistent chemical environment across analogs.
- Substituent-induced shifts (e.g., chloro-fluorophenyl vs. unsubstituted phenyl) directly correlate with localized electronic perturbations .
Biological Activity
N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex compound with significant potential in various biological applications. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its inhibitory effects and pharmacological properties.
Synthesis and Structural Characterization
The compound can be synthesized through a series of chemical reactions involving N-alkylation and condensation processes. The key intermediate in this synthesis is generated from 3-chloro-4-fluorobenzylbromide and tert-butylpiperazine-1-carboxylate, followed by deprotection and further reactions with aryl or heteroaryl compounds to yield various substituted piperazine-amides. Structural characterization techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy confirm the successful formation of the target compound.
Antioxidant and Enzyme Inhibition
Recent studies have reported that compounds with similar structural motifs exhibit notable antioxidant properties and enzyme inhibition activities. For example, the compound's derivatives have shown significant inhibition against tyrosinase (AbTYR), an enzyme linked to melanin production. The IC50 values for these inhibitors range from 0.19 to 1.72 μM, indicating potent activity compared to standard inhibitors like kojic acid, which has an IC50 of 17.76 ± 0.18 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it exhibits significant antifungal activity against strains such as Candida albicans and Cryptococcus neoformans. The mechanism of action appears to involve disruption of fungal cell membranes and inhibition of critical metabolic pathways .
Case Studies
Case Study 1: Antifungal Evaluation
In a study assessing the antifungal activity of azomethine derivatives similar to the target compound, several new azo-pyrazole derivatives were synthesized and tested against certified strains of Candida albicans and Cryptococcus neoformans. The results indicated that these compounds exhibited potent antifungal effects, supporting the hypothesis that structural modifications enhance biological activity .
Case Study 2: Tyrosinase Inhibition
Another study focused on the inhibition of tyrosinase by various synthesized compounds bearing the 3-chloro-4-fluorophenyl motif. The results demonstrated that modifications in the molecular structure led to improved binding affinity and inhibitory potency against tyrosinase, highlighting the importance of specific functional groups in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
